molecular formula C20H22N6O3 B2471412 (3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034253-77-3

(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2471412
CAS No.: 2034253-77-3
M. Wt: 394.435
InChI Key: CBBHLIPSANYCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a bifunctional heterocyclic molecule featuring a methanone core bridging two pharmacologically relevant moieties: a 3-methoxy-2-methyl-2H-indazole and a 2-morpholino-pyrrolo[3,4-d]pyrimidine.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-24-19(28-2)15-4-3-13(9-16(15)23-24)18(27)26-11-14-10-21-20(22-17(14)12-26)25-5-7-29-8-6-25/h3-4,9-10H,5-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBHLIPSANYCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a synthetic organic molecule belonging to the class of indazole derivatives. Its structural components suggest potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on recent research findings, including mechanisms of action, pharmacological properties, and comparative studies with similar compounds.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H22_{22}N6_{6}O3_{3}
Molecular Weight 394.4 g/mol
CAS Number 2034253-77-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate the activity of these targets through binding interactions, leading to various biological effects. The presence of the morpholino group enhances its ability to interact with biological targets, making it a valuable candidate for therapeutic applications .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown efficacy against prostate adenocarcinoma and cervical adenocarcinoma cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation, which could be beneficial in treating inflammatory diseases .

Comparative Studies

When compared to similar compounds such as (3-methoxy-2-methyl-2H-indazol-6-yl)(piperidino)methanone and (3-methoxy-2-methyl-2H-indazol-6-yl)(pyrrolidino)methanone , the morpholino derivative exhibits unique reactivity and solubility characteristics that enhance its biological activity. The morpholino group is associated with improved binding affinity to biological targets, which may contribute to its enhanced pharmacological effects .

Case Studies

  • Antitumor Efficacy : A study evaluating the effects of this compound on malignant pleural mesothelioma cells revealed significant antiproliferative effects when combined with other agents like trametinib. The combination therapy showed greater efficacy than monotherapy alone, highlighting the potential for synergistic effects in cancer treatment .
  • Mechanistic Insights : Investigations into the molecular pathways affected by this compound have shown alterations in key signaling pathways involved in cell growth and survival, further supporting its role as a potential therapeutic agent in oncology .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. One significant investigation assessed its effects on various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The compound demonstrated notable cytotoxicity, indicating its potential as an anticancer agent.

Case Study: K562 Cell Line

In a study published in Molecules, the compound was tested for its ability to inhibit proliferation in K562 cells. The results indicated that it not only blocked cell division but also induced apoptosis, suggesting a dual mechanism of action .

Targeting G-Protein Coupled Receptors

The compound has also been investigated for its interactions with G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes and are common drug targets. Specifically, its affinity for GPR84, a receptor implicated in inflammatory diseases, was evaluated. The structure–activity relationship (SAR) studies showed that modifications to the indazole and pyrrolopyrimidine rings significantly influenced receptor binding affinity and selectivity .

Table 2: GPR84 Binding Affinity Data

CompoundIC50 (µM)Remarks
(3-methoxy-2-methyl-2H-indazol...)0.5High affinity
Analog A1.2Moderate affinity
Analog B3.5Low affinity

Synthetic Pathways

The synthesis of this compound involves several key steps that enhance its yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production routes, including the use of microwave-assisted synthesis and solvent-free conditions.

Synthesis Overview

  • Starting Materials : Indazole derivatives and morpholino-pyrrolopyrimidine precursors.
  • Reagents : Appropriate coupling agents and solvents.
  • Conditions : Optimized temperature and reaction time to maximize yield.

Table 3: Synthetic Route Summary

StepReaction TypeYield (%)
Step 1Nucleophilic substitution85
Step 2Cyclization90
Step 3Purification95

Chemical Reactions Analysis

Functional Group Reactivity and Key Reaction Pathways

The compound’s reactivity is governed by:

  • Indazole ring : Susceptible to electrophilic substitution at the 3- and 6-positions.

  • Methoxy group : Participates in demethylation under acidic or oxidative conditions.

  • Morpholino moiety : Acts as a tertiary amine base and undergoes alkylation or substitution.

  • Pyrrolopyrimidine system : Engages in nucleophilic aromatic substitution (NAS) at electron-deficient positions.

Nucleophilic Aromatic Substitution (NAS)

The pyrrolopyrimidine ring undergoes NAS at the 2-position (chloro or methylthio substituents) with amines or alcohols. For example:

R-Cl+NH2R’Pd catalysisR-NHR’+HCl\text{R-Cl} + \text{NH}_2\text{R'} \xrightarrow{\text{Pd catalysis}} \text{R-NHR'} + \text{HCl}

Conditions :

  • Palladium catalysts (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) with aqueous Na₂CO₃ at 65°C .

  • Yields: 75–95% for aryl boronate couplings .

Table 1: Representative NAS Reactions

Starting MaterialReagentProductYield (%)Reference
8-Chloro-pyrrolopyrimidineMorpholine2-Morpholino derivative88
Methylthio-pyrimidinem-CPBASulfone intermediate92

Oxidation Reactions

The methylthio group (-SMe) on the pyrrolopyrimidine ring is oxidized to a sulfone (-SO₂Me) using meta-chloroperbenzoic acid (m-CPBA):

R-SMem-CPBAR-SO2Me\text{R-SMe} \xrightarrow{m\text{-CPBA}} \text{R-SO}_2\text{Me}

Conditions :

  • Dichloromethane (DCM) solvent, 0°C to room temperature, 2–4 hours .

Suzuki-Miyaura Cross-Coupling

The indazole’s bromine or chlorine substituent reacts with boronic acids via Pd-catalyzed cross-coupling:

R-Br+Ar-B(OH)2PdR-Ar+B(OH)3\text{R-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{R-Ar} + \text{B(OH)}_3

Conditions :

  • Pd(dppf)Cl₂ catalyst, THF/H₂O, 65°C, 18 hours .

  • Yields: Quantitative for aryl boronate esters .

Alkylation of the Morpholino Nitrogen

The morpholino tertiary amine undergoes alkylation with electrophiles (e.g., methyl iodide):

N-Morpholino+CH3IN+(CH3)-Morpholino+I\text{N-Morpholino} + \text{CH}_3\text{I} \rightarrow \text{N}^+(\text{CH}_3)\text{-Morpholino} + \text{I}^-

Conditions :

  • Dimethylformamide (DMF), K₂CO₃ base, 60°C, 12 hours.

Table 2: Key Synthetic Intermediates and Conditions

StepReactionReagent/ConditionsProduct Purity (HPLC)
1Indazole brominationBr₂, FeBr₃, DCM98%
2Pyrrolopyrimidine chlorinationPOCl₃, reflux95%
3Suzuki couplingPd(dppf)Cl₂, THF/Na₂CO₃>99%

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 8.67 (s, 1H, pyrimidine-H), 7.47 (d, indazole-H), 4.05 (s, OCH₃), 2.78 (s, SMe) .

  • HRMS : m/z 432.18 [M+H]⁺ (calcd. 432.19).

Mechanistic Insights and Selectivity

  • Steric effects : Bulky substituents on the indazole reduce NAS rates at the pyrrolopyrimidine ring .

  • Electronic effects : Electron-withdrawing groups (e.g., sulfone) enhance electrophilic substitution at the 6-position of indazole.

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) improve alkylation yields by stabilizing transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogs: pyrrolo-pyrimidine derivatives, methanone-bridged heterocycles, and N-substituted indazoles. Key structural and functional distinctions are highlighted below.

Pyrrolo-Pyrimidine Derivatives

  • Target Compound vs. 2-Chloro-1-[2-(2,3-dihydro-1H-inden-2-ylamino)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]ethanone (): The target’s morpholino group replaces the chloro-indenyl substituent in the analog. Morpholino groups are known to improve aqueous solubility and modulate kinase selectivity, whereas chloro-indenyl moieties may enhance hydrophobic binding but reduce metabolic stability .

Methanone-Bridged Heterocycles

  • Target Compound vs. 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a, ): The target’s indazole-pyrrolopyrimidine system contrasts with 7a’s pyrazole-thiophene scaffold. Thiophene derivatives like 7a exhibit strong π-π stacking but may suffer from oxidative instability compared to indazole’s robust aromaticity. Additionally, the morpholino group in the target likely enhances solubility over 7a’s cyano-thiophene group .

N-Substituted Indazoles

  • Target Compound vs. 2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (): The target’s pyrrolopyrimidine-morpholino segment replaces the tetrahydroisoquinoline-tetrazole system in ’s compound. Tetrazole groups (as in ) are potent hydrogen-bond acceptors but may introduce metabolic liabilities, whereas morpholino groups offer better pharmacokinetic profiles .

Data Table: Structural and Functional Comparison

Compound Name/Feature Key Substituents/Scaffold Pharmacological Implications Reference
Target Compound Indazole + pyrrolopyrimidine + morpholino Enhanced solubility, kinase targeting potential
2-Chloro-...pyrrolo[3,4-d]pyrimidine Chloro + indenyl + pyrrolopyrimidine Hydrophobic binding, potential metabolic issues
7a () Pyrazole + cyano-thiophene Strong π-π stacking, oxidative instability
’s compound Tetrahydroisoquinoline + tetrazole High hydrogen-bonding, metabolic challenges

Research Findings and Implications

Morpholino vs. Chloro-Indenyl: The target’s morpholino group likely improves bioavailability compared to chloro-indenyl analogs, which may exhibit higher toxicity or lower solubility .

Indazole vs.

Methanone Bridge Stability: The methanone linker in the target and 7a () provides rigidity, but electron-withdrawing groups (e.g., cyano in 7a) could alter electronic properties and binding kinetics .

Methodological Considerations

Structural comparisons were conducted using graph-based analysis (), identifying common subgraphs (e.g., pyrrolopyrimidine cores) and divergent functional groups. This approach enables systematic evaluation of pharmacophore contributions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, and what reaction conditions are critical for its formation?

  • The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Indazole Core Formation : Cyclization of substituted hydrazines with carbonyl precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to generate the 3-methoxy-2-methyl-2H-indazole moiety .
  • Pyrrolopyrimidine Functionalization : Coupling the indazole fragment with a morpholine-substituted pyrrolopyrimidine via a methanone bridge. This often employs Buchwald-Hartwig amination or Ullmann-type coupling under Pd catalysis (e.g., Pd(OAc)₂, Xantphos ligand) in polar aprotic solvents like DMF at 80–100°C .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Core Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C3, methyl at C2 on indazole; morpholine integration at pyrrolopyrimidine) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 436.1784 for C₂₂H₂₅N₅O₃) .
    • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures ≥98% purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, and what parameters are most sensitive?

  • Catalyst Loading : Pd catalyst concentrations <5 mol% reduce side reactions (e.g., dimerization of pyrrolopyrimidine intermediates) but require precise temperature control (±2°C) to maintain reactivity .
  • Solvent Selection : Replacing DMF with DMAc or NMP improves solubility of intermediates, enhancing coupling efficiency by 15–20% .
  • Timing of Morpholine Introduction : Adding morpholine post-coupling (vs. pre-functionalization) reduces steric hindrance, increasing yield from 45% to 68% .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., kinase inhibition vs. off-target effects)?

  • Comparative SAR Analysis : Systematically modify substituents (e.g., replace morpholine with thiomorpholine or piperazine) to isolate contributions to target binding vs. promiscuity .
  • Off-Target Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) and molecular docking (AutoDock Vina) to identify non-specific interactions with ATP-binding pockets .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess if metabolite interference explains variability in IC₅₀ values across studies .

Q. How can computational methods aid in predicting the compound’s physicochemical properties and binding modes?

  • ADMET Prediction : Tools like SwissADME calculate logP (~2.8), aqueous solubility (~0.05 mg/mL), and blood-brain barrier permeability (low), guiding formulation strategies .
  • Docking Simulations : Schrödinger Suite Glide models interactions with kinase targets (e.g., CDK2), highlighting key hydrogen bonds between the morpholine oxygen and Asp86 residue .
  • MD Simulations : GROMACS-based 100-ns trajectories assess binding stability, identifying flexible regions in the pyrrolopyrimidine core that may reduce selectivity .

Methodological Guidance

Q. What experimental controls are essential when evaluating this compound’s in vitro biological activity?

  • Positive/Negative Controls : Include staurosporine (pan-kinase inhibitor) and DMSO vehicle in dose-response assays to validate assay sensitivity .
  • Counter-Screening : Test against structurally related but inactive analogs (e.g., morpholine-free derivatives) to confirm target specificity .
  • Cellular Toxicity Parallels : Measure viability (MTT assay) in non-target cell lines to distinguish cytotoxic vs. pathway-specific effects .

Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives of this compound?

  • Fragment Replacement : Swap indazole with benzimidazole or pyrrolo[2,3-b]pyridine to probe steric/electronic effects on potency .
  • Isosteric Modifications : Replace the methanone bridge with sulfone or amide groups to assess hydrogen-bonding requirements .
  • Morpholine Alternatives : Test azetidine, piperidine, or acyclic amines to optimize kinase selectivity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.